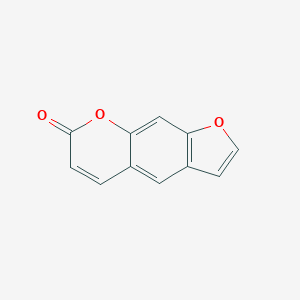
Patent
US06255324B1
Procedure details


Similarly the fluorine atom was introduced during the formation of the pyrone moiety through a Pechmann reaction with ethyl 2-fluoro-acetoacetate as the fluorine carrier. Thus, 3-fluoro-4,8-dimethyl-6-allyl-7-hydroxycoumarin (3, R═F, R′=H) was prepared in 3 steps from 2-methylresorcinol (36% overall yield). Then, ring closure was achieved in two steps in a 66% overall yield following the same route employed with the 3-cyano derivatives giving a mixture 89:11 of (5, R═F, T═Br) and its pyrano isomer (6, R═F) in favor of the expected psoralen. Finally, this 89:11 mixture was reacted with refluxing anhydrous pyridine affording pure target compound (5, R═F, T═pyridinium, Br salt) in 73% yield. Alternatively, the 3-fluoro-6-allyl-7-hydroxycoumarin (3, R═F, R′=H) could be ring closed with NIS in 91% yield to give 3-fluoro-4,8-dimethyl-4′,5′-dihydro-5′-iodomethylpsoralen (5, R═F, T═I). The resulting 3-fluoro-4,8-dimethyl-4′,5′-dihydro-5′-iodomethylpsoralen was reacted with pyridine to form the pyridinium iodine salt (5, R═F, T═pyridinium iodide). Ring closure of 3-fluoro-6-allyl-7-hydroxycoumarin (3, R═F, R′=H) with mercury acetate in ethanol gave the 5′-acetomercurimethyl-4,8-dimethyl-4′,5′-dihydropsoralen (5, R═F, T═HgOAc) in 92% yield.
Name
3-fluoro-6-allyl-7-hydroxycoumarin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[NH+]1C=CC=CC=1.F[C:8]1[C:9](=[O:22])[O:10][C:11]2[C:16]([CH:17]=1)=[CH:15][C:14]([CH2:18][CH:19]=C)=[C:13]([OH:21])[CH:12]=2.C1C(=O)N(I)C(=O)C1>N1C=CC=CC=1>[CH:18]1[C:14]2=[CH:15][C:16]3[CH:17]=[CH:8][C:9](=[O:22])[O:10][C:11]=3[CH:12]=[C:13]2[O:21][CH:19]=1
|
Inputs


Step One
|
Name
|
3-fluoro-6-allyl-7-hydroxycoumarin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(OC2=CC(=C(C=C2C1)CC=C)O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=COC=2C1=CC3=C(C2)OC(=O)C=C3
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
